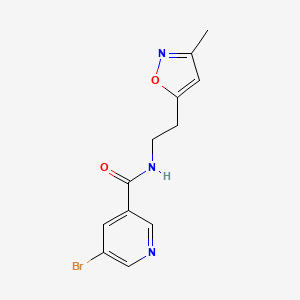

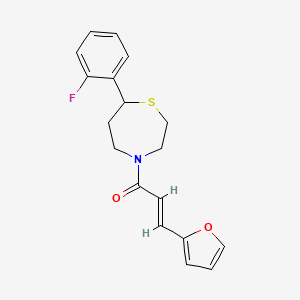

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in great detail.

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone: derivatives have been synthesized and evaluated for their potential as protein tyrosine kinase (PTK) inhibitors . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. They play a crucial role in signal transduction pathways that regulate cellular functions such as growth, differentiation, and metabolism. Inhibitors of PTKs are therefore of great interest for the treatment of diseases where these pathways are dysregulated, such as cancer.

Antimicrobial Activity

The furan nucleus is a key component in the development of new antimicrobial agents. Furan derivatives, including those related to the compound , have shown promise in combating microbial resistance . The antibacterial activity of furan compounds is significant against both Gram-positive and Gram-negative bacteria , making them valuable in the medicinal chemistry field for developing new treatments against resistant strains of bacteria.

Tyrosinase Inhibition and Melanogenesis

Derivatives of furan-2-yl methanone have been studied for their tyrosinase inhibitory activity and their effect on melanogenesis . Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. Inhibitors of tyrosinase can be used to treat hyperpigmentation disorders and are valuable in the cosmetic industry for skin lightening products.

Anticancer Properties

The furan ring system is known to exhibit a range of biological activities, including anticancer properties. Compounds with the furan moiety have been investigated for their potential to act as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival .

Enzyme Inhibition

Furan derivatives have been explored for their enzyme inhibitory properties, which include a broad spectrum of enzymes beyond tyrosinase. These compounds can modulate the activity of enzymes that are crucial in various biological processes, potentially leading to therapeutic applications in diseases where enzyme regulation is beneficial .

Synthetic Methodology and Chemical Biology

The compound serves as a versatile intermediate in synthetic organic chemistry. Its incorporation into more complex molecules allows researchers to explore novel chemical reactions and pathways. This has implications in chemical biology, where such compounds can be used to probe biological systems and understand the underlying chemical interactions .

Mechanism of Action

Target of Action

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a novel compound that has been synthesized and studied for its potential biological activities . The primary targets of this compound are protein tyrosine kinases (PTKs) . PTKs play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death .

Mode of Action

The compound interacts with its targets, the PTKs, by inhibiting their activity . This inhibition can lead to changes in the signal transduction pathways regulated by these kinases, potentially affecting a variety of cellular functions .

Biochemical Pathways

These could include pathways involved in cell growth and differentiation, among others .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Given the role of PTKs in cellular functions, the compound could potentially have effects on cell growth, differentiation, and death .

properties

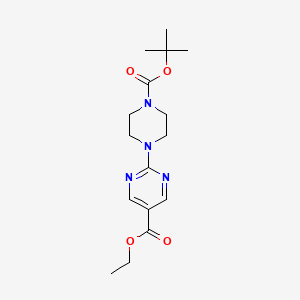

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(15-9-5-11-21-15)17-10-4-6-13(17)12-22(19,20)14-7-2-1-3-8-14/h1-3,5,7-9,11,13H,4,6,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSDSSKLQMYBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)

![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2878357.png)